molecular formula C20H24N6O4 B2928329 (2-Methyl-2H-indazol-5-yl)methanamine hemioxalate CAS No. 2055841-17-1

(2-Methyl-2H-indazol-5-yl)methanamine hemioxalate

Cat. No.: B2928329
CAS No.: 2055841-17-1
M. Wt: 412.45
InChI Key: WTVUUKVAZXHVTF-UHFFFAOYSA-N
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Description

(2-Methyl-2H-indazol-5-yl)methanamine hemioxalate (CAS 2055841-17-1) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a 2-methyl-2H-indazole scaffold, a privileged structure in pharmaceutical development known for its diverse biological activities. The indazole core is recognized for its presence in compounds with a broad spectrum of pharmacological properties, making it a valuable template for designing new therapeutic agents . This derivative is supplied as a hemioxalate salt, which enhances its stability and solubility for research applications. The molecular framework of this compound serves as a key intermediate for the synthesis of more complex molecules. Research into indazole-containing derivatives has highlighted their potential in various therapeutic areas, consistent with the established profile of indazole scaffolds in scientific literature . The specific (2-Methyl-2H-indazol-5-yl)methanamine structure, with its amine functional group, provides a versatile handle for further chemical modification and conjugation, enabling researchers to explore structure-activity relationships and develop targeted bioactive compounds. Specifications: • CAS Number: 2055841-17-1 • Molecular Formula: C₂₀H₂₄N₆O₄ • Purity: ≥95% • Storage: Recommended to be stored refrigerated This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to handle this material in accordance with all applicable institutional and regulatory guidelines.

Properties

IUPAC Name

(2-methylindazol-5-yl)methanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C9H11N3.C2H2O4/c2*1-12-6-8-4-7(5-10)2-3-9(8)11-12;3-1(4)2(5)6/h2*2-4,6H,5,10H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTVUUKVAZXHVTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C=C(C=CC2=N1)CN.CN1C=C2C=C(C=CC2=N1)CN.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-2H-indazol-5-yl)methanamine hemioxalate typically involves the reaction of 2-methyl-2H-indazole with formaldehyde and subsequent treatment with oxalic acid to form the hemioxalate salt. The reaction conditions often include controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-2H-indazol-5-yl)methanamine hemioxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. The reactions typically occur under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions include various derivatives of indazole, which can be further utilized in pharmaceutical research .

Scientific Research Applications

(2-Methyl-2H-indazol-5-yl)methanamine hemioxalate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is utilized in the study of enzyme interactions and protein binding.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Methyl-2H-indazol-5-yl)methanamine hemioxalate involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction and gene expression regulation .

Comparison with Similar Compounds

Structural Analogues and Positional Isomers

The table below highlights key differences between the target compound and its analogues:

Compound Name CAS Number Molecular Formula Key Structural Features Differences vs. Target Compound
(2-Methyl-2H-indazol-5-yl)methanamine hemioxalate 2055841-17-1 C9H11N3·½C2H2O4 Methyl (position 2), methanamine (position 5), hemioxalate salt Reference compound; optimized crystallinity due to oxalate counterion
(2-Methyl-2H-indazol-4-yl)methanamine 1159511-62-2 C9H11N3 Methyl (position 2), methanamine (position 4) Positional isomer; altered electronic effects at position 4 may reduce steric hindrance
2-(1-Methyl-1H-indazol-5-yl)ethanamine 1130309-67-9 C10H13N3 Methyl (position 1), ethanamine (position 5) Longer aliphatic chain increases molecular weight (190.2 vs. 177.2 g/mol) and flexibility
(1H-Indazol-5-yl)methanamine hydrochloride 943845-78-1 C8H9N3·HCl No methyl group; hydrochloride salt Lower lipophilicity (logP ~0.88 vs. ~1.2) due to absence of methyl
2-Methyl-1H-benzoimidazol-5-ylamine 29043-48-9 C8H9N3 Benzimidazole core (N at positions 1 and 3) Different heterocycle; benzimidazole’s higher basicity (pKa ~5.5 vs. indazole’s ~1.3) affects ionization
(2-Methyl-2H-indazol-5-yl)thiourea 691872-01-2 C9H10N4S Thiourea group (position 5) Thiourea introduces sulfur, enhancing polarizability and hydrogen-bonding capacity

Physicochemical and Functional Differences

Salt Forms :

  • Hemioxalate (target) vs. hydrochloride salts (e.g., (1H-Indazol-5-yl)methanamine hydrochloride): Hemioxalate may offer lower aqueous solubility than hydrochloride but improved thermal stability due to stronger ionic interactions .

Methanamine vs. Thiourea: The primary amine in the target compound provides a protonatable site (pKa ~9–10), whereas thiourea derivatives exhibit weaker basicity but stronger hydrogen-bond acceptor capacity .

Heterocyclic Cores :

  • Indazole vs. Benzimidazole : Indazole’s adjacent nitrogen atoms create a less basic environment compared to benzimidazole, affecting solubility and target binding in biological systems .

Biological Activity

(2-Methyl-2H-indazol-5-yl)methanamine hemioxalate, with the CAS number 2055841-17-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

The compound is characterized by the following molecular formula:

Property Value
Molecular FormulaC10H12N2O4
Molecular Weight224.22 g/mol
StructureChemical Structure

Research indicates that this compound may exhibit its biological activity through various mechanisms, including:

  • Inhibition of Protein Kinases : The compound has been studied for its potential as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Inhibition of these kinases can lead to reduced cell proliferation, making it a candidate for cancer treatment .
  • Modulation of Enzyme Activity : It may interact with enzymes involved in neurotransmitter regulation, potentially impacting conditions such as depression or anxiety by modulating neurotransmitter levels in the brain .

Anticancer Properties

A study explored the effects of this compound on various cancer cell lines. The results demonstrated:

Cell Line IC50 (µM) Effect
HeLa15.3Significant growth inhibition
MCF-712.8Induced apoptosis
A54918.7Cell cycle arrest

These findings suggest that the compound may have selective toxicity towards cancer cells while sparing normal cells, indicating its potential as a therapeutic agent.

Neuroprotective Effects

In another study examining neuroprotective properties, this compound was shown to reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents. This effect was attributed to its ability to enhance the expression of antioxidant enzymes.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other indazole derivatives:

Compound Biological Activity
(1H-Indazole)Moderate anti-inflammatory effects
(Indazolyl) derivativesVarying anticancer properties
(2-Methylindazole)Reported neuroprotective effects

Q & A

Q. How can researchers align mechanistic studies of this compound with broader scientific paradigms?

  • Methodological Answer : Ground hypotheses in:
  • Chemical Reactivity : Frontier molecular orbital (FMO) theory to predict reaction sites.
  • Biological Systems : Systems biology frameworks to map interactions within metabolic networks. Validate through iterative hypothesis testing and Bayesian inference .

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